

# (E)-C-HDMAPP Ammonium: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(E)-C-HDMAPP ammonium	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(E)-C-HDMAPP ammonium** salt, a potent phosphoantigen with significant potential in immunotherapy and drug development. This document details its chemical properties, mechanism of action, and key experimental data, offering a valuable resource for researchers in the field.

### **Chemical Properties and Identification**

**(E)-C-HDMAPP ammonium**, also known by its formal name P'-[(3E)-5-hydroxy-4-methyl-3-penten-1-yl]-isohypophosphoric acid, triammonium salt, is a synthetic and highly active phosphoantigen.[1] It is the pyrophosphonate analog of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HDMAPP), a natural microbial metabolite.[2] The pyrophosphonate structure of (E)-C-HDMAPP confers greater resistance to hydrolysis compared to its pyrophosphate counterpart, resulting in enhanced stability in solution and in vivo.[1][2]



Property	Value	Reference
CAS Number	933030-60-5	[1][3][4]
Molecular Formula	C <sub>6</sub> H <sub>14</sub> O <sub>7</sub> P <sub>2</sub> • 3NH <sub>4</sub>	[1][4]
Molecular Weight	311.21 g/mol	[3]
Appearance	Crystalline solid	[1][4]
Solubility	Soluble in PBS (pH 7.2) at 10 mg/mL	[1]
Storage	Store at -20°C	
Purity	≥95%	[4]
Synonyms	(E)-5-hydroxy-4-methylpent-3- enyl pyrophosphate, (E)-C- HDMAPP (ammonium salt)	[1]

### Mechanism of Action: Activation of $y\delta$ -T Cells

**(E)-C-HDMAPP ammonium** is a potent activator of a specific subset of human T cells known as Vy9V $\delta$ 2 T cells.[2][5] Unlike conventional T cells that recognize peptide antigens presented by MHC molecules, Vy9V $\delta$ 2 T cells recognize small, non-peptidic phosphoantigens.

The activation of Vy9V $\delta$ 2 T cells by (E)-C-HDMAPP is mediated by the butyrophilin 3A1 (BTN3A1) molecule, which is expressed on the surface of various cell types, including antigen-presenting cells and some tumor cells. The binding of (E)-C-HDMAPP to the intracellular domain of BTN3A1 is thought to induce a conformational change in the extracellular domain, which is then recognized by the Vy9V $\delta$ 2 T cell receptor (TCR). This interaction triggers a downstream signaling cascade within the T cell, leading to its activation, proliferation, and the exertion of its effector functions.



# Antigen Presenting Cell / Target Cell E-C-HDMAPP Binds to BTN3A1 (intracellular domain) Induces conformational change BTN3A1 (extracellular domain) Recognized by Vy9Vδ2 T Cell Vy9Vδ2 TCR Engagement Downstream Signaling Cascade (e.g., ZAP70, LAT, SLP-76) Activation of Transcription Factors (e.g., NF-кВ, AP-1, NFAT) Effector Functions **Effector Functions**

Signaling Pathway of  $Vy9V\delta2$  T Cell Activation by (E)-C-HDMAPP

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Cytokine Production (TNF-α, IFN-γ)

Vy9Vδ2 T cell activation by (E)-C-HDMAPP.

Cytotoxicity (Granzyme B, Perforin)

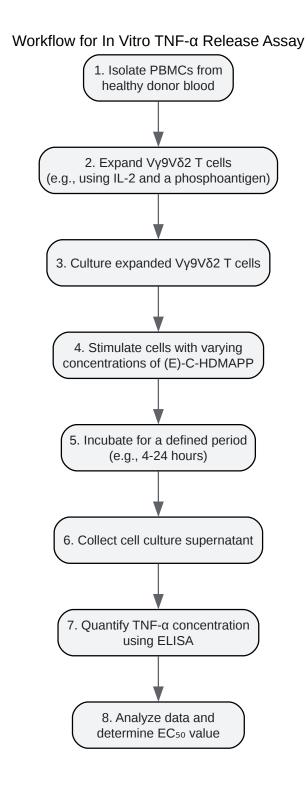


# **Key Experimental Data and Protocols In Vitro Bioactivity: TNF-α Release Assay**

(E)-C-HDMAPP is a highly potent stimulator of Vy9V $\delta$ 2 T cells in vitro, inducing the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- $\alpha$ ). The half-maximal effective concentration (EC50) for TNF- $\alpha$  release from human Vy9V $\delta$ 2 T cells is reported to be 0.91 nM.[5]

Experimental Workflow: In Vitro TNF- $\alpha$  Release Assay





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- To cite this document: BenchChem. [(E)-C-HDMAPP Ammonium: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662223#e-c-hdmapp-ammonium-cas-number-and-chemical-properties]

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